molecular formula C21H19N5O2 B264160 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one

Numéro de catalogue B264160
Poids moléculaire: 373.4 g/mol
Clé InChI: UYTKDPAJLWQVNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PD173074, and it belongs to the class of tyrosine kinase inhibitors.

Applications De Recherche Scientifique

PD173074 has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of fibroblast growth factor receptor (FGFR), which is overexpressed in many types of cancer. PD173074 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
PD173074 has also been studied for its potential applications in other fields such as neurobiology, cardiovascular disease, and wound healing. It has been found to promote axonal regeneration in injured neurons and improve cardiac function in animal models of heart failure.

Mécanisme D'action

PD173074 inhibits the activity of FGFR by binding to the ATP-binding pocket of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are necessary for cell growth and survival. PD173074 has been found to be selective for FGFR1 and FGFR3, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
PD173074 has been found to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms. PD173074 has been found to promote axonal regeneration in injured neurons by activating the PI3K/Akt/mTOR signaling pathway. It also improves cardiac function in animal models of heart failure by reducing fibrosis and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

PD173074 has several advantages for lab experiments. It is a potent and selective inhibitor of FGFR1 and FGFR3, which makes it an ideal tool for studying the role of these receptors in various biological processes. PD173074 has also been optimized for high yield and purity, which makes it easy to work with in the lab.
One limitation of PD173074 is that it is not selective for FGFR1 and FGFR3. It has been found to inhibit the activity of other tyrosine kinases, which may lead to off-target effects. PD173074 is also not suitable for in vivo studies due to its poor pharmacokinetic properties.

Orientations Futures

PD173074 has several potential future directions for scientific research. One direction is to develop more selective FGFR inhibitors that can be used in clinical settings. Another direction is to study the role of FGFR in other diseases such as diabetes and obesity. PD173074 has also been found to have anti-inflammatory properties, which may have applications in treating inflammatory diseases such as arthritis.
In conclusion, PD173074 is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a potent and selective inhibitor of FGFR1 and FGFR3, which makes it an ideal tool for studying the role of these receptors in various biological processes. PD173074 has several advantages for lab experiments, but it also has limitations that need to be addressed. The future directions of PD173074 include developing more selective FGFR inhibitors and studying the role of FGFR in other diseases.

Méthodes De Synthèse

PD173074 is synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with 2-chloro-6-(2-methoxyphenyl)pyridine. The resulting intermediate is then reacted with 4,7-dimethylquinazoline-2-amine to yield PD173074. The synthesis of PD173074 has been optimized, and various modifications have been made to improve the yield and purity of the compound.

Propriétés

Formule moléculaire

C21H19N5O2

Poids moléculaire

373.4 g/mol

Nom IUPAC

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one

InChI

InChI=1S/C21H19N5O2/c1-12-8-9-14-13(2)22-20(23-16(14)10-12)26-21-24-17(11-19(27)25-21)15-6-4-5-7-18(15)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

Clé InChI

UYTKDPAJLWQVNG-UHFFFAOYSA-N

SMILES isomérique

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC

SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC)C

SMILES canonique

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=O)C=C(N3)C4=CC=CC=C4OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.